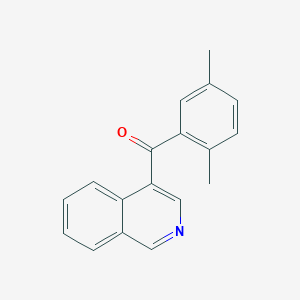

4-(2,5-Dimethylbenzoyl)isoquinoline

Description

Properties

IUPAC Name |

(2,5-dimethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-13(2)16(9-12)18(20)17-11-19-10-14-5-3-4-6-15(14)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBVZCOCMPUHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CN=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251175 | |

| Record name | (2,5-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-85-2 | |

| Record name | (2,5-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dimethylphenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel–Crafts Acylation of Isoquinoline Derivatives

One classical approach to prepare this compound involves Friedel–Crafts acylation of isoquinoline or its derivatives using 2,5-dimethylbenzoyl chloride in the presence of Lewis acids such as AlCl3 or FeCl3. This method typically proceeds via electrophilic aromatic substitution at the 4-position of the isoquinoline ring.

- Requires anhydrous conditions and strong Lewis acid catalysts.

- The regioselectivity favors the 4-position due to electronic effects of the isoquinoline nitrogen.

- Yields are moderate to good depending on reaction conditions and substrate purity.

| Parameter | Conditions |

|---|---|

| Solvent | Dichloromethane, nitrobenzene |

| Catalyst | AlCl3 or FeCl3 |

| Temperature | 0 to 50 °C |

| Reaction Time | 2 to 6 hours |

Transition-Metal-Catalyzed C–H Activation and Acylation

Recent advances have demonstrated the use of palladium or rhodium catalysts to directly functionalize the C–H bond at the 4-position of isoquinoline with benzoyl derivatives. This method offers milder conditions and higher selectivity.

- Use of Pd(OAc)2 or Rh(III) catalysts with 2,5-dimethylbenzoyl chloride or corresponding acyl precursors.

- Addition of oxidants such as Cu(OAc)2 or silver salts to facilitate catalytic cycles.

- Reaction performed in solvents like DMF or DMSO at 80–120 °C.

- Avoids prefunctionalization of isoquinoline.

- High regioselectivity and functional group tolerance.

- Often higher yields and cleaner reactions compared to classical methods.

Synthesis via Isoquinoline-4-one Intermediates

An alternative route involves the synthesis of isoquinolin-4-one derivatives followed by acylation or coupling reactions to introduce the 2,5-dimethylbenzoyl group. This approach leverages known quinolin-4-one synthesis methods such as the Gould–Jacobs or Conrad–Limpach reactions, adapted for isoquinoline systems.

- Isoquinolin-4-one intermediates can be prepared via cyclization of appropriate aniline derivatives.

- Subsequent acylation at the 4-position or conversion to 4-chloro or 4-bromo isoquinoline derivatives allows for nucleophilic substitution with 2,5-dimethylbenzoyl nucleophiles.

- This method provides a modular approach to diverse 4-substituted isoquinolines.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Friedel–Crafts Acylation | Isoquinoline + 2,5-dimethylbenzoyl chloride + AlCl3, 0–50 °C | 50–75 | Simple, classical approach | Requires strong Lewis acids, harsh conditions |

| Pd/Rh-Catalyzed C–H Activation Acylation | Isoquinoline + acyl chloride + Pd(OAc)2 + Cu(OAc)2, 80–120 °C | 65–90 | Mild conditions, high selectivity | Requires expensive catalysts |

| Isoquinolin-4-one Intermediate Route | Aniline derivatives → isoquinolin-4-one → acylation | 40–80 | Modular, versatile | Multi-step synthesis, moderate yields |

Detailed Research Findings and Notes

- The Friedel–Crafts method remains widely used due to its straightforwardness but suffers from harsh reaction conditions and sometimes regioselectivity issues due to possible multiple substitution sites on isoquinoline.

- Transition-metal catalysis, particularly palladium- and rhodium-catalyzed C–H activation, has emerged as a powerful tool for direct acylation at the 4-position, allowing for better functional group tolerance and milder reaction conditions. These methods often employ oxidants and specific ligands to enhance catalytic efficiency.

- The use of isoquinolin-4-one intermediates offers a strategic advantage for introducing various substituents at the 4-position, including 2,5-dimethylbenzoyl groups, though it involves more synthetic steps.

- Solvent choice, temperature control, and catalyst loading are critical parameters influencing yield and purity.

- Safety considerations include handling of Lewis acids and transition-metal catalysts, as well as controlling reaction temperatures to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethylbenzoyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroisoquinolines.

Scientific Research Applications

4-(2,5-Dimethylbenzoyl)isoquinoline has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylbenzoyl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death. Additionally, isoquinoline derivatives can interact with other molecular targets, contributing to their diverse biological activities .

Comparison with Similar Compounds

Positional Isomers: 4-(3,5-Dimethylbenzoyl)isoquinoline

- Structure : Differs in the substitution pattern of the benzoyl group (3,5-dimethyl vs. 2,5-dimethyl).

- Key Differences: Spatial Arrangement: The 3,5-dimethyl configuration creates a symmetrical meta-substitution, whereas the 2,5-dimethyl group introduces ortho/meta asymmetry. This may alter binding pocket interactions in biological targets.

- Relevance : Positional isomerism significantly impacts physicochemical properties and activity, as seen in other benzoyl-substituted compounds .

Pyrrolo[2,1-a]isoquinoline Derivatives

- Examples: 1-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) and analogs .

- Structural Differences: Pyrrolo[2,1-a]isoquinoline core fused with a pyrrole ring. Substituents include methoxy groups, phenyl rings, and piperidinyl ethoxy chains.

- Activity: Demonstrated potent cytotoxicity against T47D (breast cancer) and HeLa (cervical cancer) cell lines (IC₅₀: 1.93–33.84 µM). The piperidinyl and diethylaminoethoxy substituents enhance activity compared to simpler benzoyl-substituted isoquinolines, suggesting that bulky side chains improve target engagement .

3,4-Dihydro-5-[4-(1-Piperidinyl)butoxy]-1(2H)-isoquinoline (DPQ)

- Structure: Contains a dihydroisoquinoline core with a piperidinylbutoxy chain.

- Activity: Acts as a PARP inhibitor, highlighting the role of alkyloxy substituents in modulating enzyme inhibition. The absence of a benzoyl group in DPQ underscores the diversity of bioactivity achievable through varying functional groups on the isoquinoline scaffold .

Thiazole-Modified Isoquinoline Derivatives

- Example: 4-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-4-hydroxy-2-methylisoquinoline-1,3(2H,4H)-dione .

- Structural Differences : Incorporates a thiazole ring and dione functionality.

Comparative Data Table

Key Research Findings

Substituent Position Matters : The 2,5-dimethylbenzoyl group in the target compound likely offers distinct steric and electronic profiles compared to its 3,5-dimethyl isomer, impacting target selectivity .

Bulkier Groups Enhance Bioactivity: Piperidinyl and diethylaminoethoxy substituents in pyrrolo-isoquinolines correlate with improved cytotoxicity, suggesting that bulkier groups enhance binding to cellular targets .

Biological Activity

4-(2,5-Dimethylbenzoyl)isoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

Chemical Structure and Synthesis

The compound this compound features a benzoyl group attached to an isoquinoline backbone. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1187171-85-2

The synthesis of this compound typically involves the reaction of isoquinoline with 2,5-dimethylbenzoyl chloride in the presence of a suitable base, often yielding high purity and yield through careful control of reaction conditions.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes its cytotoxicity against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MOLT-4 (T-lymphoblastic leukemia) | 10.5 |

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 12.3 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific kinases involved in cell proliferation. Notably, it has been shown to selectively inhibit cyclin-dependent kinase 4 (CDK4), which is crucial for cell cycle progression. This selectivity enhances its potential as an anticancer agent while minimizing effects on normal cells.

Case Studies

- In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. The most pronounced effects were observed at concentrations above 10 µM.

- Animal Models : In vivo studies using xenograft models have shown that administration of the compound significantly reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with other isoquinoline derivatives:

| Compound | Anticancer Activity | Selectivity for CDK4 |

|---|---|---|

| 4-(Benzylamino)isoquinoline | Moderate | Low |

| 4-(2-Methylbenzoyl)isoquinoline | High | Moderate |

| This compound | High | High |

Q & A

Basic Question: What are the most effective synthetic routes for 4-(2,5-Dimethylbenzoyl)isoquinoline, and how can purity be optimized?

Category : Basic Synthesis Methodology

Answer :

The synthesis of this compound derivatives can be achieved via palladium-catalyzed cross-coupling reactions. For example, 4-(2,5-Dimethoxyphenyl)isoquinoline (17) was synthesized using 4-bromoisoquinoline and a palladium catalyst (Pd(PPh3)₄) under Suzuki-Miyaura coupling conditions . Key steps include:

- Reagent optimization : Use of sodium carbonate in ethanol/water solvent systems to enhance coupling efficiency.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization in ethanol yields high-purity crystalline products.

- Validation : Confirm structural integrity via -NMR and HRMS analysis, ensuring absence of unreacted starting materials or byproducts.

Advanced Question: How do substituent positions on the isoquinoline ring influence regioselectivity in deprotometalation reactions?

Category : Advanced Reaction Mechanism

Answer :

Regioselectivity in deprotometalation reactions is governed by electronic and steric factors. Studies using 1-(2-methoxyphenyl)isoquinoline and 4-(2,5-dimethoxyphenyl)-3-methoxypyridine revealed that:

- Coordination effects : Azine nitrogen atoms adjacent to reactive sites direct regioselectivity when treated with mixed lithium/zinc-TMP bases, overriding acid strength predictions .

- Methodological approach : Use kinetic control conditions (low temperatures, THF solvent) to favor coordination-driven selectivity. Validate outcomes via iodination followed by Pd-catalyzed cross-coupling to confirm functionalization sites.

Advanced Question: How can fragment-based design strategies improve the bioactivity of isoquinoline derivatives?

Category : Advanced Structure-Activity Relationship (SAR)

Answer :

Fragment merging enables rapid optimization of isoquinoline derivatives. For example:

- Fragment library synthesis : Generate monosubstituted isoquinoline fragments targeting positions 1, 3, 4, 5, 6, 7, or 8 of the ring .

- Biochemical screening : Use high-throughput assays to identify fragments with binding affinity (e.g., kinase inhibition).

- Fragment merging : Combine active fragments from different positions to enhance potency. For instance, merging a 4-substituted fragment (e.g., dimethylbenzoyl) with a 1-substituted fragment can synergistically improve target engagement. Validate via IC₅₀ determination and X-ray crystallography (if available).

Advanced Question: How can contradictory data on the basicity of substituted isoquinolines be resolved?

Category : Advanced Data Analysis

Answer :

Basicity discrepancies arise from substituent electronic effects and resonance contributions. For example:

- Inductive vs. mesomeric effects : A diethylamino group at position 3 increases basicity via +M resonance, while methyl groups exhibit weaker inductive effects .

- Methodology :

- Solid-state analysis : Single-crystal X-ray diffraction of protonated derivatives (e.g., 13b·HCl ) identifies protonation sites.

- Solution-phase analysis : -NMR in chloroform or CF₃COOH reveals dynamic protonation equilibria.

- Statistical correlation : Hammett σ constants correlate pKa values with substituent electronic properties to resolve contradictions.

Basic Question: What methodologies are used to assess the biological activity of this compound derivatives?

Category : Basic Biological Evaluation

Answer :

Standard protocols include:

- Antiproliferative assays : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, T47D) with IC₅₀ calculation .

- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.

- Target validation : Western blotting for caspase-3/7 activation or IAP inhibition.

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey) and significance thresholds (p < 0.05) .

Advanced Question: How do metabolic pathways involving isoquinoline alkaloids inform the design of this compound derivatives?

Category : Advanced Metabolic Profiling

Answer :

Transcriptome and metabolome analyses of isoquinoline biosynthesis in plants (e.g., Coptis chinensis) reveal:

- Key enzymes : O-Methyltransferases (OMTs) and cytochrome P450s diversify alkaloid structures .

- Pathway enrichment : Target glucosinolate or 2-oxocarboxylic acid pathways to enhance bioactivity .

- Methodology : Use ultra-HPLC-MS to profile intermediates and RNA-seq to identify upregulated genes (e.g., CYP80G2). Apply CRISPR/Cas9 to validate gene function in alkaloid diversification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.